N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
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Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide, also known as MTF, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). MTF has been extensively studied for its potential use in the treatment of breast cancer and osteoporosis.
Scientific Research Applications
1. Synthesis and Reactivity
Research has demonstrated the synthesis and reactivity of compounds structurally similar to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide. For instance, N-(1-Naphthyl)furan-2-carboxamide and its derivatives have been synthesized and analyzed for their electrophilic substitution reactions, showcasing the versatility of furan-carboxamide compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).
2. Antiprotozoal and Antifungal Properties
Compounds similar to this compound have shown promise as antiprotozoal agents. For example, derivatives of imidazo[1,2-a]pyridines, which bear structural resemblance, have demonstrated significant in vitro and in vivo activities against protozoal infections, indicating potential therapeutic applications in this area (Ismail et al., 2004).
3. Antibacterial Activities
N-(4-bromophenyl)furan-2-carboxamide, a compound similar in structure, has shown potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This indicates the potential of furan-carboxamide derivatives in the development of new antibacterial agents (Siddiqa et al., 2022).
4. Enzymatic Polymerization and Material Applications
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which are structurally related to furan-carboxamide compounds, have been successfully synthesized through enzymatic polymerization. These materials are emerging as sustainable alternatives to traditional polyamides, indicating the utility of furan derivatives in material science (Jiang et al., 2015).
5. Anticancer Activities
Research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which share a furan-carboxamide motif, has highlighted their potential as anticancer agents, particularly as inhibitors of the epidemal growth factor receptor (EGFR). This suggests the role of furan-carboxamide structures in the development of novel anticancer therapies (Lan et al., 2017).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-7-5-14(9-11-4-8-18-10-11)13(15)12-3-2-6-17-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLMGHQAYOPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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